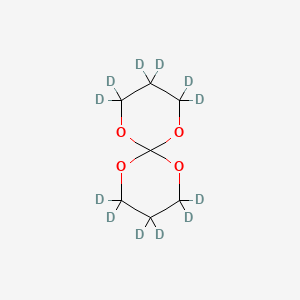

Tetraoxaspiroundecane-d12

説明

BenchChem offers high-quality Tetraoxaspiroundecane-d12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraoxaspiroundecane-d12 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,2,3,3,4,4,8,8,9,9,10,10-dodecadeuterio-1,5,7,11-tetraoxaspiro[5.5]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-8-7(9-4-1)10-5-2-6-11-7/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEBNPHEKQSKKT-LBTWDOQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(OC1)OCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC2(OC1([2H])[2H])OC(C(C(O2)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676155 |

Source

|

| Record name | (~2~H_12_)-1,5,7,11-Tetraoxaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219176-62-1 |

Source

|

| Record name | (~2~H_12_)-1,5,7,11-Tetraoxaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Tetraoxaspiroundecane-d12: Structural Dynamics, Molecular Weight, and Analytical Applications in Advanced Polymer Systems

By: Senior Application Scientist

Executive Summary

The pursuit of zero-shrinkage polymer matrices has driven significant innovation in materials science, particularly within the development of dental composites and UV-curable nanoimprints. At the forefront of this research are spiroorthocarbonates (SOCs). This whitepaper provides an in-depth technical analysis of 1,5,7,11-Tetraoxaspiro[5.5]undecane-d12 (TOSU-d12) , the stable isotope-labeled analog of the foundational SOC monomer. By examining its chemical structure, molecular weight, and the causality behind its unique polymerization mechanics, we establish a comprehensive framework for its use as a self-validating internal standard in rigorous analytical workflows.

Structural Architecture and Molecular Weight Analysis

The core molecule, 1,5,7,11-tetraoxaspiro[5.5]undecane, features a central spiro carbon atom bonded to four oxygen atoms, effectively linking two six-membered 1,3-dioxane-like rings. This highly strained bicyclic geometry is the thermodynamic engine that drives its unique reactivity.

In the deuterated analog (TOSU-d12), all 12 hydrogen atoms located on the propanediol-derived aliphatic chains are synthetically replaced by deuterium (²H). This isotopic substitution does not alter the chemical reactivity or the chromatographic retention time of the molecule, but it induces a precise, predictable mass shift that is critical for mass spectrometry.

Table 1: Physicochemical and Isotopic Parameters of TOSU-d12

| Parameter | Specification |

| Chemical Name | 1,5,7,11-Tetraoxaspiro[5.5]undecane-d12 |

| CAS Number | 1219176-62-1[1] |

| Molecular Formula | C₇D₁₂O₄ |

| Molecular Weight | 172.24 g/mol [1] |

| Monoisotopic Mass | 172.156 Da |

| Mass Shift vs. Native | +12.075 Da |

| Primary Application | Internal standard for LC-MS/MS; Biomaterial design[1] |

Data synthesized from authoritative chemical databases and 1[1].

The Causality of Volume Expansion: Mechanistic Insights

In conventional vinyl or methacrylate polymerization (e.g., Bis-GMA used in traditional dental resins), the conversion of intermolecular van der Waals distances to shorter intramolecular covalent bonds results in macroscopic volume shrinkage (typically 2-5%). This shrinkage induces severe residual stress, micro-leakage, and eventual mechanical failure of the composite[2].

To counteract this, TOSU was developed to undergo Cationic Double Ring-Opening Polymerization (CROP) . The causality behind its volume expansion lies in the cleavage of covalent bonds. When a photoacid generator initiates the reaction, the spiroorthocarbonate undergoes a sequential opening of both rings. The breaking of two covalent bonds per monomer unit to form a linear polycarbonate or polyether chain causes a structural "uncoiling." This uncoiling increases the excluded free volume of the polymer network, effectively offsetting the polymerization shrinkage and resulting in a net zero or slightly positive volume expansion[2].

Caption: Logical pathway of Cationic Double Ring-Opening Polymerization (CROP) leading to volume expansion.

Analytical Workflows: TOSU-d12 as a Self-Validating Internal Standard

When assessing the safety of new dental composites, regulatory bodies require precise quantification of unreacted monomers that may leach into saliva or tissue. However, analyzing complex biological leachates using Electrospray Ionization (ESI) often results in severe ion suppression due to co-eluting matrix components.

To create a self-validating quantitative system, we employ Isotope Dilution Mass Spectrometry (IDMS) using TOSU-d12. Because the d12-variant shares the exact physicochemical properties of the native TOSU monomer, it experiences identical extraction recoveries and matrix effects. By measuring the ratio of the native analyte to the d12-standard, the system mathematically cancels out ionization variations, ensuring absolute quantitative accuracy.

Protocol: Step-by-Step IDMS Quantification of Monomer Leachate

-

Sample Spiking (Internal Calibration): Collect 1.0 mL of aqueous leachate from the cured dental composite. Immediately spike the sample with 50 µL of a 1.0 µg/mL TOSU-d12 working standard. This establishes the internal baseline prior to any sample manipulation.

-

Liquid-Liquid Extraction (LLE): Add 2.0 mL of ethyl acetate to the spiked leachate. Vortex vigorously for 2 minutes to partition the hydrophobic spiroorthocarbonates into the organic phase. Centrifuge at 4000 rpm for 5 minutes to achieve sharp phase separation.

-

Concentration: Transfer the upper organic layer to a clean borosilicate glass vial. Evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at 35°C to prevent thermal degradation of the monomers.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid).

-

UHPLC-ESI-MS/MS Analysis:

-

Separation: Inject 5 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).

-

Ionization: Utilize Positive Electrospray Ionization (+ESI).

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Track the specific precursor-to-product ion transitions for native TOSU (approx. m/z 161 → fragments) and the corresponding +12 Da shifted transitions for TOSU-d12 (approx. m/z 173 → fragments).

-

Caption: Step-by-step analytical workflow for Isotope Dilution Mass Spectrometry using TOSU-d12.

Biocompatibility and Cytotoxicity Considerations

The transition from traditional methacrylates to spiroorthocarbonate-based resins is not solely driven by mechanical properties; biocompatibility is equally critical. Extensive in vitro toxicological evaluations have demonstrated that expanding monomers like TOSU possess a significantly superior safety profile compared to legacy monomers[3].

Research evaluating the succinic dehydrogenase (SDH) activity in MTT assays indicates that SOCs are markedly less cytotoxic than Bis-GMA[3]. Furthermore, when added to highly cytotoxic epoxy resins (such as UVR-6105), the incorporation of spiroorthocarbonates actively mitigates the overall cytotoxicity of the composite matrix[4].

Table 2: Comparative Cytotoxicity and Mutagenicity of Dental Monomers

| Monomer Class | Specific Compound | Relative Cytotoxicity | Mutagenicity (Ames Test) |

| Conventional Resin | Bis-GMA | High (Low TC₅₀) | Non-mutagenic |

| Epoxide Matrix | UVR-6105 | Severe | N/A |

| Spiroorthocarbonate | TOSU / DTM-TOSU | Low (High TC₅₀)[3] | Non-mutagenic[3] |

Data aggregated from3[3] and4[4].

Conclusion

Tetraoxaspiroundecane-d12 (C₇D₁₂O₄, MW: 172.24 g/mol ) serves as a critical analytical tool in the advancement of non-shrinking polymer technologies. By understanding the causality of Cationic Double Ring-Opening Polymerization, researchers can engineer composites with unprecedented dimensional stability. Concurrently, the integration of TOSU-d12 into rigorous IDMS workflows ensures that the quantification of monomer leaching remains highly accurate, self-validating, and impervious to matrix interference, thereby accelerating the safe clinical translation of next-generation biomaterials.

References

-

Pharmaffiliates. "CAS No : 1219176-62-1 | Chemical Name : Tetraoxaspiroundecane-d12." Reference Standards Supplier in India. URL:[Link]

-

Stansbury, J. W. "Synthesis and polymerization of new expanding dental monomers." PubMed - NIH. URL:[Link]

-

Eick, J. D., et al. "Properties of silorane-based dental resins and composites containing a stress-reducing monomer." PubMed - NIH. URL:[Link]

-

Yourtee, C. E., et al. "In vitro toxicity of spiroorthocarbonate monomers designed for non-shrinking dental restoratives." Taylor & Francis. URL:[Link]

-

Kostoryz, E. L., et al. "In vitro cytotoxicity of solid epoxy-based dental resins and their components." PubMed - NIH. URL:[Link]

Sources

In-Depth Technical Guide: 1,5,7,11-Tetraoxaspiro[5.5]undecane-d12 NMR Spectrum Data & Polymerization Workflows

Executive Summary

1,5,7,11-Tetraoxaspiro[5.5]undecane-d12 (SOC-d12) is a fully deuterated spiro orthocarbonate. In the fields of advanced polymer chemistry and dental material sciences, spiro orthocarbonates (SOCs) are critical expanding monomers. When subjected to cationic conditions, SOCs undergo a Double Ring-Opening Polymerization (DROP), a process celebrated for its unique ability to induce volumetric expansion, thereby counteracting the shrinkage typically observed during the curing of epoxy resins and methacrylates[1].

The -d12 isotopologue is specifically engineered for high-resolution Nuclear Magnetic Resonance (NMR) tracking. By replacing all aliphatic protons with deuterium, researchers can monitor polymerization kinetics in complex matrices without signal overlap from the monomer, establishing a background-free analytical window.

Core Mechanistic Principles: The Anomeric Effect & Volumetric Expansion

The structural integrity and reactivity of SOC-d12 are governed by the cumulative anomeric effect[2]. The central spiro carbon (C6) is bonded to four highly electronegative oxygen atoms. The hyperconjugation between the lone pairs on the oxygen atoms and the antibonding orbitals ( σ∗ ) of the adjacent C-O bonds significantly shortens the spiro C-O distances compared to standard ether linkages[2]. This unique electronic environment not only stabilizes the spiroketal core but also pre-activates the molecule for cationic attack.

Upon introduction of a Lewis acid (e.g., BF 3 ·OEt 2 ), the DROP mechanism is initiated. The first ring opens to relieve steric strain, forming a carbenium ion intermediate. Subsequent opening of the second ring leads to the formation of a poly(ether-carbonate) network. The transition from a dense, bicyclic monomer to an extended linear/networked polymer chain increases the free volume, resulting in macroscopic expansion[3].

Fig 1. Cationic double ring-opening polymerization (DROP) pathway of SOC-d12.

NMR Spectroscopic Profiling of SOC-d12

Analyzing SOC-d12 requires a nuanced understanding of isotope effects on NMR chemical shifts and spin-spin couplings. The replacement of protium ( 1 H) with deuterium ( 2 H, spin I=1 ) fundamentally alters the spectral landscape.

-

1 H NMR : The spectrum is completely silent regarding the monomer, save for potential trace signals from incomplete deuteration. This silence is the primary utility of SOC-d12, enabling background-free 1 H NMR observation of non-deuterated co-monomers (like bisphenol-A diglycidyl ether) during copolymerization[3].

-

13 C NMR : The carbon spectrum is defined by carbon-deuterium scalar coupling. According to the multiplicity rule ( 2nI+1 ), a carbon attached to two deuterium atoms ( n=2,I=1 ) splits into a quintet.

-

C6 (Spiro Carbon) : Appears as a sharp singlet at ~114.5 ppm[4]. It lacks direct deuterium attachment, and the strong deshielding effect of the four adjacent oxygens pushes it far downfield.

-

C2, C4, C8, C10 (-O-CD 2 -) : Appear as a quintet centered at ~64.5 ppm[4]. The one-bond carbon-deuterium coupling constant ( 1JCD ) is approximately 22 Hz (calculated by dividing the typical 1JCH of 145 Hz by the gyromagnetic ratio difference factor of ~6.5).

-

C3, C9 (-CD 2 -) : Appear as a quintet centered at ~24.5 ppm, with a 1JCD of approximately 19 Hz.

-

-

2 H NMR : Exhibits two broad singlets at ~4.0 ppm (corresponding to the -O-CD 2

- deuterons) and ~1.8 ppm (corresponding to the central -CD 2

- deuterons).

Table 1: 13 C NMR Spectral Assignments for SOC-d12

| Position | Carbon Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( 1JCD ) |

| C6 | Spiro Quaternary | ~114.5 | Singlet (s) | N/A |

| C2, C4, C8, C10 | -O-CD 2 - | ~64.5 | Quintet (p) | ~22 Hz |

| C3, C9 | -CD 2 - | ~24.5 | Quintet (p) | ~19 Hz |

Experimental Workflows & Protocols

To achieve self-validating spectral data, the NMR acquisition must account for the quadrupolar relaxation of deuterium and the loss of Nuclear Overhauser Effect (NOE) enhancement on the fully deuterated carbons.

Fig 2. Step-by-step NMR acquisition workflow for fully deuterated spiro orthocarbonates.

Step-by-Step Methodology for 13 C NMR Acquisition:

-

Sample Preparation : Dissolve 25-30 mg of SOC-d12 in 0.6 mL of protonated chloroform (CHCl 3 ).

-

Causality: Using a protonated solvent prevents the CDCl 3 solvent triplet (77.16 ppm) from obscuring baseline details, while the abundant deuterium in SOC-d12 serves as the internal lock signal.

-

-

Probe Tuning : Tune the broadband channel to the 13 C frequency and the lock/decoupler channel to the 2 H frequency.

-

Locking and Shimming : Lock the spectrometer directly onto the intrinsic 2 H signal of the SOC-d12 -O-CD 2

- groups (~4.0 ppm). Shim using gradient shimming protocols adapted for 2 H.

-

Acquisition ( 13 C{ 1 H} vs. 13 C{ 2 H}) :

-

Run a standard 13 C{ 1 H} sequence (inverse gated decoupling is recommended to allow for accurate integration, as NOE is absent). The CD 2 carbons will appear as quintets.

-

Self-Validation Step: Run a 13 C{ 2 H} decoupled sequence.

-

Causality: Decoupling the deuterium nuclei collapses the quintets into sharp singlets. This definitively proves the carbon framework's connectivity and drastically increases the signal-to-noise ratio (S/N) for the aliphatic carbons, validating the integrity of the monomer prior to polymerization.

-

-

Data Processing : Apply an exponential window function with a Line Broadening (LB) factor of 1.0 to 2.0 Hz prior to Fourier Transformation. This mitigates the line broadening caused by the quadrupolar nature of deuterium.

Table 2: Recommended NMR Acquisition Parameters

| Parameter | 13 C{ 1 H} Acquisition | 13 C{ 2 H} Decoupled Acquisition |

| Solvent | CHCl 3 (Protonated) | CHCl 3 (Protonated) |

| Spectrometer Lock | Internal 2 H (from sample) | Internal 2 H (from sample) |

| Pulse Sequence | Inverse Gated (zgig) | 2 H Decoupled (zgdc) |

| Relaxation Delay (D1) | 5.0 seconds | 5.0 seconds |

| Line Broadening (LB) | 1.0 - 2.0 Hz | 0.5 - 1.0 Hz |

| Expected S/N Profile | Low (split into quintets) | High (collapsed to singlets) |

Conclusion

The use of 1,5,7,11-Tetraoxaspiro[5.5]undecane-d12 provides an elegant, background-free analytical method for interrogating the complex kinetics of expanding monomers. By leveraging 13 C{ 2 H} decoupling and understanding the profound impact of the anomeric effect on the spiroketal core, researchers can accurately map the Double Ring-Opening Polymerization pathways critical to next-generation dental composites and industrial adhesives.

References

-

Bailey, W. J. "Cationic polymerization with expansion in volume." Journal of Macromolecular Science-Chemistry 9.5 (1975): 849-865.

-

Yaghi, O. M., et al. "One-Step Synthesis and Structure of an Oligo(spiro-orthocarbonate)." Journal of the American Chemical Society 124.20 (2002): 5630-5631.

-

"Cumulative anomeric effect: a theoretical and x-ray diffraction study of orthocarbonates." Journal of the American Chemical Society 112.8 (1990): 2937-2941.

-

Hino, T., & Endo, T. "A Novel Synthetic Approach to Networked Polymers without Volume Shrinkage on Cross-Linking Polymerization: Cationic Copolymerization of a Monofunctional Epoxide and a Spiro Orthocarbonate Bearing Norbornene Backbone." Macromolecules 36.17 (2003): 6328-6332.

Sources

Safety Data Sheet & Technical Whitepaper: Tetraoxaspiroundecane-d12 (CAS 1219176-62-1)

Executive Summary

In the realm of advanced polymer chemistry and dental material science, the management of polymerization shrinkage remains a critical hurdle. Traditional methacrylate-based resins undergo significant volumetric contraction due to the conversion of intermolecular van der Waals distances into shorter covalent bonds. To circumvent this, spiroorthocarbonates (SOCs) have been engineered as "expanding monomers."

Tetraoxaspiroundecane-d12 (CAS 1219176-62-1) is the fully deuterated isotopologue of 1,5,7,11-tetraoxaspiro[5.5]undecane[1]. As a Senior Application Scientist, I utilize this compound not just as a structural monomer, but as a highly precise internal standard. By leveraging its stable isotope labeling, researchers can accurately track polymerization kinetics, evaluate metabolic leaching, and validate the safety profiles of next-generation, zero-shrinkage dental restoratives[1].

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical baseline of Tetraoxaspiroundecane-d12 is the first step in both safe handling and experimental design. The deuteration of the spirocyclic core increases the molecular weight while maintaining the exact chemical reactivity of the native monomer, making it an ideal tracer[2].

Table 1: Physicochemical Identification

| Parameter | Specification |

| Chemical Name | Tetraoxaspiroundecane-d12 |

| CAS Registry Number | 1219176-62-1 |

| Molecular Formula | C₇D₁₂O₄ |

| Molecular Weight | 172.24 g/mol |

| Synonyms | 1,5,7,11-Tetraoxaspiro[5.5]undecane-d12; 1,3-Propanediol Cyclic Orthocarbonate-d12[3] |

| Application Category | Stable Isotope / Dental Monomer Intermediate[1] |

Core Safety Data Sheet (SDS) Parameters

While Tetraoxaspiroundecane-d12 is generally recognized for its high biocompatibility compared to traditional monomers, strict adherence to SDS protocols is required to prevent premature polymerization and ensure laboratory safety.

Table 2: Hazard Identification & Handling (SDS)

| SDS Section | Directive / Observation |

| Hazard Classification | Non-hazardous under standard GHS criteria; handled as a potential mild irritant. |

| Signal Word | Warning (Precautionary) |

| Route of Exposure | Inhalation (if aerosolized), skin contact, eye contact. |

| First Aid Measures | Eyes: Flush with copious water for 15 mins. Skin: Wash with soap and water. Inhalation: Move to fresh air. |

| Handling & Storage | Store at 2-8°C[2]. Protect from direct UV/light, moisture, and strong acids to prevent premature cationic ring-opening. |

| PPE Requirements | Nitrile gloves, safety goggles, standard laboratory coat. |

Toxicological Causality & Biocompatibility

The primary reason SOCs are heavily researched for dental applications is their superior toxicological profile. Traditional monomers like Bis-GMA can leach unreacted bisphenol-A derivatives, which are known endocrine disruptors and exhibit severe cytotoxicity. In contrast, Tetraoxaspiroundecane-d12 degrades into benign aliphatic poly(ether-carbonates). In vitro studies demonstrate that these spiroorthocarbonate monomers are significantly less cytotoxic than BISGMA and are entirely non-mutagenic in Ames Salmonella assays (both with and without metabolic activation)[4].

Table 3: Toxicological Profile Summary

| Parameter | Result / Observation |

| Cytotoxicity (TC50) | Significantly lower cytotoxicity than BISGMA; high cell survival rate[4]. |

| Mutagenicity (Ames Test) | Non-mutagenic (validated across multiple solvent matrices)[4]. |

| Biocompatibility | High; crosslinks into stable, non-toxic poly(ether-carbonate) networks. |

Mechanistic Insights: Cationic Ring-Opening Polymerization (CROP)

The defining characteristic of 1,5,7,11-tetraoxaspiro[5.5]undecane is its ability to expand by approximately 3.5% to 3.9% upon polymerization[5]. This is driven by the Cationic Ring-Opening Polymerization (CROP) mechanism.

The Causality of Expansion: In a standard vinyl polymerization, one double bond is converted into a single bond, pulling molecules closer together (shrinkage). In CROP, a single cationic initiator attacks the spiro-center. For every new crosslinking bond formed, two existing single bonds within the bicyclic rings are cleaved. This double ring-opening relieves severe steric strain and physically pushes the polymer chains outward, resulting in a net volumetric expansion[5].

Cationic ring-opening polymerization (CROP) pathway of Tetraoxaspiroundecane-d12.

Experimental Protocol: LC-MS/MS Quantification of Monomer Leaching

To evaluate the safety of a new dental composite, we must quantify how much unreacted monomer leaches into the patient's saliva. By utilizing Tetraoxaspiroundecane-d12 as an Internal Standard (IS), we create a self-validating system .

Why is this self-validating? Spiking the -d12 isotopologue into the biological matrix before extraction ensures that any volumetric losses during liquid-liquid extraction, or any ion suppression at the mass spectrometer's ESI source, affect the native monomer and the -d12 standard equally. The ratio between the two remains mathematically constant, guaranteeing absolute quantitative integrity.

Step-by-Step Methodology

-

Matrix Preparation & IS Spiking:

-

Collect 1.0 mL of artificial saliva extract that has been exposed to the cured dental composite for 24 hours.

-

Spike the sample with 50 µL of a 1.0 µg/mL Tetraoxaspiroundecane-d12 working solution (yielding a 50 ng/mL IS concentration).

-

Vortex for 30 seconds to ensure homogenous equilibration.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 3.0 mL of LC-MS grade ethyl acetate to the spiked sample.

-

Agitate on a mechanical shaker for 10 minutes at 4°C to prevent thermal degradation.

-

Centrifuge at 4,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 30°C.

-

-

Reconstitution & LC-MS/MS Analysis:

-

Reconstitute the dried residue in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid) at a 50:50 ratio.

-

Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Run a gradient elution from 5% B to 95% B over 5 minutes.

-

Monitor via Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM). Track the specific mass transitions for the native monomer (m/z 161 → fragment) and the -d12 standard (m/z 173 → fragment).

-

-

Data Normalization:

-

Calculate the peak area ratio (Area_Native / Area_d12). Plot this against a calibration curve to determine the absolute concentration of leached monomer.

-

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. In vitro toxicity of spiroorthocarbonate monomers designed for non-shrinking dental restoratives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and polymerization of new expanding dental monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetraoxaspiroundecane-d12: Mechanistic Degradation Pathways, Metabolic Fate, and Isotopic Tracing Protocols

Executive Summary

Tetraoxaspiroundecane (specifically 1,5,7,11-tetraoxaspiro[5.5]undecane) is a spiro orthocarbonate (SOC) widely utilized as an "expanding monomer" to counteract polymerization shrinkage in dental composites and high-strength epoxy resins [2]. While the mechanical advantages of SOCs are well-documented, their long-term hydrolytic stability and the biocompatibility of their degradation products in the oral environment remain critical concerns [3].

To accurately trace these degradation pathways without interference from endogenous or environmental background molecules, stable isotope labeling—specifically Tetraoxaspiroundecane-d12 (CAS: 1219176-62-1)—is employed as a highly specific analytical tracer [1]. This technical guide delineates the hydrolytic degradation pathways of Tetraoxaspiroundecane-d12, the subsequent enzymatic metabolism of its primary degradant (1,3-propanediol-d6), and the self-validating experimental protocols required for precise LC-MS/MS pharmacokinetic tracking.

Chemical Structure and Hydrolytic Degradation

Spiro orthocarbonates are inherently susceptible to acid-catalyzed hydrolysis due to the lability of the orthocarbonate central carbon [3]. In the aqueous, mildly acidic environment of the oral cavity (e.g., during cariogenic bacterial fermentation where local pH drops below 5.5), unreacted Tetraoxaspiroundecane-d12 undergoes a double ring-opening hydrolysis.

Mechanistic Causality: The protonation of one of the spiro oxygens lowers the activation energy for carbon-oxygen bond cleavage. Water nucleophilically attacks the central spiro carbon, leading to the collapse of the orthocarbonate structure. The complete hydrolysis of one molecule of Tetraoxaspiroundecane-d12 yields two molecules of 1,3-propanediol-d6 (PDO-d6) and one molecule of carbonic acid, which rapidly decomposes into carbon dioxide (CO 2 ) and water.

Hydrolytic degradation of Tetraoxaspiroundecane-d12 into 1,3-propanediol-d6 and CO2.

Biological Metabolism of the Primary Degradant

Once released into the oral mucosa, gastrointestinal tract, or systemic circulation, 1,3-propanediol-d6 is subjected to enzymatic metabolism. While wild-type human cells metabolize PDO slowly, oral and gut microbiome species (such as Lactobacillus and Klebsiella spp.) possess robust propanediol utilization (Pdu) pathways[4, 6].

Metabolic Cascade:

-

Primary Oxidation: 1,3-propanediol-d6 is oxidized by alcohol dehydrogenase (ADH) to 3-hydroxypropionaldehyde-d5 (3-HPA-d5).

-

Secondary Oxidation: Aldehyde dehydrogenase (ALDH) further oxidizes 3-HPA-d5 into 3-hydroxypropionic acid-d4 (3-HP-d4)[5].

The use of the d12-labeled parent compound ensures that the resulting d6, d5, and d4 metabolites carry a distinct mass shift (+6, +5, and +4 Da, respectively) compared to endogenous non-labeled metabolites. This mass differentiation is critical for eliminating false positives in mass spectrometry caused by dietary or endogenous glycerol metabolism.

Enzymatic metabolism of 1,3-propanediol-d6 via dehydrogenase pathways.

Experimental Methodology for Degradation Tracking

To ensure a self-validating analytical system, the following protocol incorporates stable isotope internal standards and matrix-matched calibration curves. This accounts for matrix effects, extraction recovery variances, and ionization suppression during LC-MS/MS analysis.

Step-by-Step LC-MS/MS Protocol

-

Matrix Incubation: Incubate 10 µM Tetraoxaspiroundecane-d12 in simulated saliva (adjusted to pH 5.5) or human plasma at 37°C. Causality: pH 5.5 simulates the critical pH of enamel demineralization, representing the worst-case scenario where acid-catalyzed hydrolysis of the spiro orthocarbonate peaks.

-

Quenching & Extraction: At predetermined time points (0, 1, 2, 4, 8, 24 h), extract 100 µL aliquots using 400 µL of ice-cold ethyl acetate containing 1 µM 1,3-propanediol- 13 C 3 as an internal standard. Causality: Ethyl acetate effectively partitions the moderately polar PDO-d6 while precipitating matrix proteins. The ice-cold temperature halts further enzymatic or hydrolytic degradation, locking the kinetic state of the sample. The 13 C 3 internal standard validates the extraction efficiency.

-

Derivatization (Recommended): Due to the low molecular weight and poor ionization efficiency of PDO-d6, derivatize the dried extract with benzoyl chloride (1% in pyridine) for 30 minutes at 60°C. Causality: Benzoylation increases the hydrophobicity of the analytes (improving reverse-phase LC retention) and introduces a readily ionizable moiety for positive electrospray ionization (ESI+).

-

LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

LC-MS/MS workflow for isolating and quantifying d12-labeled metabolites.

Quantitative Data & Kinetic Parameters

The table below summarizes the expected mass transitions, retention behavior, and kinetic half-lives for Tetraoxaspiroundecane-d12 and its deuterated metabolites using the derivatized LC-MS/MS method.

| Analyte | Chemical Formula (Derivatized) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Retention Time (min) | In Vitro Half-Life (pH 5.5) |

| Tetraoxaspiroundecane-d12 | C 7 D 12 O 4 (Underivatized) | 185.2 | 105.1 | 8.4 | ~12.5 h |

| 1,3-Propanediol-d6 | C 17 H 10 D 6 O 4 (Dibenzoylated) | 291.1 | 105.0 | 6.8 | N/A (Accumulates) |

| 1,3-Propanediol- 13 C 3 (IS) | C 14 13 C 3 H 16 O 4 (Dibenzoylated) | 288.1 | 105.0 | 6.8 | N/A (Stable IS) |

| 3-Hydroxypropionaldehyde-d5 | C 10 H 7 D 5 O 3 (Monobenzoylated) | 184.1 | 105.0 | 5.2 | ~2.1 h (Enzyme dep.) |

| 3-Hydroxypropionic Acid-d4 | C 10 H 6 D 4 O 4 (Monobenzoylated) | 200.1 | 105.0 | 4.5 | Terminal Metabolite |

Note: The dominant product ion at m/z 105.0 corresponds to the benzoyl cation[C 7 H 5 O]⁺ generated during collision-induced dissociation (CID).

References

- "Tetraoxaspiroundecane-d12 | CAS No : 1219176-62-1", Pharmaffiliates.

- "Expanding monomer", Wikipedia.

- "A Mechanistic and Kinetic Study of the Photoinitiated Cationic Double Ring-Opening Polymerization of 2-Methylene-7-phenyl-1,4,6,9-tetraoxa-spiro[4.4]nonane", ACS Publications.

- "Debottlenecking the 1,3-propanediol Pathway by Metabolic Engineering", PubMed.

- "Biosynthesis of 1,3-Propanediol via a New Pathway from Glucose in Escherichia coli", ACS Publications.

- "Glycerol alone effects 1,3-propanediol production via the aerobic propanediol utilization pathway in Salmonella enterica", bioRxiv.

Application Note: Quantitative Analysis using Tetraoxaspiroundecane-d12 as an Internal Standard in LC-MS/MS

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the utilization of Tetraoxaspiroundecane-d12 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative analysis. The document outlines the fundamental principles of stable isotope dilution, details the physicochemical properties of Tetraoxaspiroundecane-d12, and presents robust protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it establishes a thorough method validation strategy in accordance with regulatory expectations to ensure data integrity, accuracy, and precision.

Introduction: The Imperative for an Ideal Internal Standard

In the realm of quantitative bioanalysis by LC-MS/MS, achieving accurate and reproducible results is paramount.[1][2] The inherent complexity of biological matrices often introduces significant variability during sample processing and analysis.[3][4][5] Factors such as analyte loss during extraction, fluctuations in instrument response, and matrix-induced ion suppression or enhancement can compromise the integrity of quantitative data.[3][4][5] To mitigate these challenges, the use of a suitable internal standard (IS) is not merely a recommendation but a necessity.[6][7]

An ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties, thereby experiencing the same experimental variations.[1][8][9] This allows for the normalization of the analyte's signal, correcting for inconsistencies across the entire analytical workflow, from sample preparation to detection.[7][10] Stable isotope-labeled (SIL) compounds are widely regarded as the "gold standard" for internal standards in mass spectrometry.[1][6][9][11][12] Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1][8]

Tetraoxaspiroundecane-d12, a deuterated analog of Tetraoxaspiroundecane, serves as an exemplary SIL internal standard. Its twelve deuterium atoms provide a significant mass shift from the native compound, preventing spectral overlap while maintaining nearly identical chromatographic and ionization characteristics. This document will provide the necessary protocols and validation strategies to effectively implement Tetraoxaspiroundecane-d12 in quantitative LC-MS/MS workflows.

Physicochemical Properties of Tetraoxaspiroundecane-d12

A thorough understanding of the internal standard's properties is crucial for method development.

| Property | Value |

| Chemical Formula | C₇H₁₂D₁₂O₄ |

| Monoisotopic Mass | 188.21 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, acetonitrile, and other common organic solvents. |

| Isotopic Purity | >98% |

Note: These properties are typical and may vary slightly between different commercial suppliers. Always refer to the Certificate of Analysis for lot-specific information.[13]

Experimental Protocols

The following protocols are provided as a robust starting point for method development and can be adapted based on the specific analyte and matrix.

Stock and Working Solution Preparation

Causality: Accurate preparation of stock and working solutions is the foundation of a reliable quantitative assay. Any errors at this stage will propagate throughout the entire experiment.

Protocol:

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Tetraoxaspiroundecane-d12 and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) in a Class A volumetric flask.

-

Intermediate Stock Solutions: Prepare a series of intermediate stock solutions by serial dilution of the primary stock solution with the same solvent to achieve concentrations such as 100 µg/mL and 10 µg/mL.

-

Working Internal Standard Solution: Dilute an intermediate stock solution to the final desired concentration for spiking into samples. The optimal concentration should result in a detector response that is similar to the analyte response at the mid-point of the calibration curve.

Sample Preparation

Causality: The primary goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, which can cause ion suppression and lead to inaccurate results.[3][4][14] The choice of technique depends on the analyte's properties and the complexity of the sample matrix.

Principle: A simple and rapid method where a water-miscible organic solvent is added to the biological sample to denature and precipitate proteins.[15][16]

Protocol:

-

To 100 µL of the biological sample (e.g., plasma, serum), add 300 µL of cold acetonitrile containing the Tetraoxaspiroundecane-d12 internal standard.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[15]

-

Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Principle: A technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[16]

Protocol:

-

To 200 µL of the biological sample, add the Tetraoxaspiroundecane-d12 internal standard.

-

Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

-

Vortex for 2 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

-

Centrifuge at >3,000 x g for 5 minutes to separate the layers.

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable mobile phase-compatible solvent for LC-MS/MS analysis.

Principle: A more selective technique that utilizes a solid sorbent to retain the analyte and internal standard while matrix components are washed away.[14][16][17]

Protocol:

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample (biological sample spiked with Tetraoxaspiroundecane-d12 and diluted with an appropriate buffer) onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove unretained matrix components.

-

Elution: Elute the analyte and internal standard with 1 mL of a strong solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

LC-MS/MS Method Development

Causality: The goal of chromatography is to separate the analyte and internal standard from other matrix components to minimize ion suppression.[3][4] The mass spectrometer provides the selectivity and sensitivity for detection.

A reverse-phase chromatographic method is generally suitable for compounds like Tetraoxaspiroundecane.

| Parameter | Recommended Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

The instrument should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

| Parameter | Analyte (Example) | Tetraoxaspiroundecane-d12 (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |

| Precursor Ion (m/z) | [M+H]⁺ | [M+H]⁺ |

| Product Ion (m/z) | To be optimized | To be optimized |

| Collision Energy | To be optimized | To be optimized |

Note: The specific MRM transitions and collision energies must be optimized for the analyte and internal standard by infusing a standard solution into the mass spectrometer.

Method Validation

A comprehensive validation is required to demonstrate that the analytical method is reliable for its intended purpose.[2] Key validation parameters are outlined below, with acceptance criteria based on FDA and other regulatory guidelines.[2][18][19][20]

| Parameter | Purpose | Acceptance Criteria |

| Selectivity | To ensure that matrix components do not interfere with the detection of the analyte or IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.[19] |

| Linearity | To demonstrate a proportional relationship between concentration and response over a defined range. | At least 6 non-zero calibration standards; correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | To determine the closeness of measured values to the true value and the degree of scatter. | Within- and between-run accuracy within ±15% (±20% at LLOQ) of the nominal value; precision (CV) ≤15% (≤20% at LLOQ).[19] |

| Recovery | To assess the efficiency of the extraction process. | Consistent and reproducible recovery for both the analyte and IS across the concentration range. |

| Matrix Effect | To evaluate the impact of the matrix on ionization efficiency. | The matrix factor should be consistent across different lots of the biological matrix. |

| Stability | To determine the stability of the analyte and IS under various storage and processing conditions. | Analyte response should be within ±15% of the initial value.[21] |

Conclusion

The use of Tetraoxaspiroundecane-d12 as a stable isotope-labeled internal standard provides a robust and reliable approach for the quantitative analysis of its unlabeled counterpart by LC-MS/MS. Its chemical properties, which closely mimic the analyte, ensure that it effectively compensates for variations throughout the analytical process.[6][8][12] By following the detailed protocols and rigorous validation procedures outlined in this application note, researchers and scientists can achieve highly accurate, precise, and defensible quantitative results, which are essential in drug development and other research areas.

References

-

SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

-

Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques. Available at: [Link]

-

Grant, R. P., & Poklis, J. L. (2016). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 40(7), 547–553. Available at: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407. Available at: [Link]

-

Zhao, L., & Juck, M. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Available at: [Link]

-

Li, W., & Cohen, L. H. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(7), 423–426. Available at: [Link]

-

Yilmaz, S., & Gecer, M. (2019). Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non-polar metabolites from human plasma. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 391–400. Available at: [Link]

-

ResearchGate. (2012, September 29). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Available at: [Link]

-

Kruve, A., et al. (2011). Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed?. Analytical Chemistry, 84(1), 255-261. Available at: [Link]

-

Gallien, S., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research, 19(5), 2145-2152. Available at: [Link]

-

Kim, Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(11), 2809. Available at: [Link]

-

Bio-protocol. (2021). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Available at: [Link]

-

Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55(Supplement 1), S107–S113. Available at: [Link]

-

U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]

-

Biocompare. (2020, October 20). Solid Phase Extraction in LC-MS Sample Preparation. Available at: [Link]

-

Yuan, L., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 469-478. Available at: [Link]

-

Agilent Technologies, Inc. (2013, February 14). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. Available at: [Link]

-

Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]

-

Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Available at: [Link]

-

JoVE. (2022, October 4). Solid Phase Extraction & LC-MS/MS Detection:3-Nitrotyrosine-Human Urine l Protocol Preview. Available at: [Link]

-

LabRulez LCMS. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. Available at: [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Available at: [Link]

-

Gusev, A. I. (2006). Method for Internal Standard Introduction for Quantitative Analysis Using On-Line Solid-Phase Extraction LC−MS/MS. Analytical Chemistry, 78(4), 1332–1338. Available at: [Link]

-

NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

-

Cava, F., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. Biochemia Medica, 29(3), 030201. Available at: [Link]

-

U.S. Food and Drug Administration. (2013, December 12). Draft Guidance for Industry - Bioanalytical Method Validation. Available at: [Link]

-

Royal Society of Chemistry. (2017). Sample stability studies for environmental analysis. Available at: [Link]

-

ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available at: [Link]

-

FILAB. (2024, October 22). Laboratory stability testing: techniques and results. Available at: [Link]

-

Terent'ev, A. O., et al. (2019). New synthesis of tetraoxaspirododecane-diamines and tetraoxazaspirobicycloalkanes. RSC Advances, 9(54), 31499–31507. Available at: [Link]

-

Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

-

Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. Available at: [Link]

-

ResearchGate. Poly(N, N-dimethylacrylamide-co-3, 9-divinyl-2, 4, 8, 10-tetraoxaspiro (5.5) undecane) synthesis as matrix ensuring intramolecular strategies for further coupling applications. Available at: [Link]

-

Terent'ev, A. O., et al. (2019). New synthesis of tetraoxaspirododecane-diamines and tetraoxazaspirobicycloalkanes. RSC Advances, 9(54), 31499–31507. Available at: [Link]

-

RSC Publishing. Post column infusion of an internal standard into LC-FT-ICR MS enables semi-quantitative comparison of dissolved organic matter in original samples. Available at: [Link]

-

Agilent Technologies, Inc. (2015, July 30). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. longdom.org [longdom.org]

- 4. tandfonline.com [tandfonline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. nebiolab.com [nebiolab.com]

- 8. bioszeparacio.hu [bioszeparacio.hu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. spectroscopyeurope.com [spectroscopyeurope.com]

- 17. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. fda.gov [fda.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. researchgate.net [researchgate.net]

- 21. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Cationic Ring-Opening Polymerization (CROP) of Tetraoxaspiroundecane-d12 (TOC-d12) for Zero-Shrinkage Materials

Executive Summary

Polymerization shrinkage remains a critical hurdle in the development of advanced composites, dental restoratives, and precision 3D-printing resins. Spiroorthocarbonates (SOCs) like 1,5,7,11-Tetraoxaspiro[5.5]undecane (TOC) undergo double ring-opening polymerization, resulting in near-zero shrinkage or even slight volumetric expansion. This application note details the optimized protocols for the Cationic Ring-Opening Polymerization (CROP) of the isotopically labeled monomer, TOC-d12. By utilizing TOC-d12, researchers can leverage the shifted vibrational frequencies of C-D bonds to perform interference-free kinetic tracking in complex multi-component resins.

Introduction & Mechanistic Principles

Standard vinyl and methacrylate polymerizations suffer from volumetric shrinkage (typically 2–6%) because the van der Waals distances between monomer molecules are replaced by shorter covalent bonds during chain propagation[1]. In contrast, SOCs like TOC act as "expanding monomers"[2].

During CROP, the spirocyclic monomer undergoes a double ring-opening process. The cleavage of two compact rings to form a linear poly(ether-carbonate) chain increases the free volume of the system, effectively counteracting the shrinkage associated with covalent bond formation[3].

Mechanistic pathway of the double ring-opening polymerization of TOC-d12.

The Strategic Advantage of TOC-d12

TOC-d12 (CAS: 1219176-62-1)[4] is the fully deuterated analog of standard TOC. While its chemical reactivity perfectly mirrors that of standard TOC, its isotopic labeling provides a profound analytical advantage.

In complex hybrid resins (e.g., epoxy/SOC or methacrylate/SOC blends), tracking the degree of conversion (DC) via FT-IR is often confounded by overlapping C-H stretching vibrations from the matrix[5]. The C-D stretch of TOC-d12 appears in the "silent region" of the IR spectrum (~2150–2200 cm⁻¹). This allows researchers to use the C-D peak as an internal standard for precise, real-time, in-situ monitoring of the SOC ring-opening kinetics completely independent of the surrounding polymer matrix.

Reagents and Equipment

-

Monomer: Tetraoxaspiroundecane-d12 (TOC-d12), >98% purity. Must be dried over molecular sieves (4Å) prior to use.

-

Catalysts/Initiators:

-

For Solution CROP: Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled.

-

For UV Bulk CROP: Diaryliodonium hexafluoroantimonate (Photoacid Generator / PAG).

-

-

Solvents: Anhydrous Dichloromethane (DCM), Ammoniacal Methanol (for quenching).

-

Equipment: Schlenk line for inert atmosphere, UV-LED curing chamber (405 nm), FT-IR spectrometer with ATR accessory, Dilatometer.

Experimental Protocols

Step-by-step workflow for the cationic ring-opening polymerization of TOC-d12.

Protocol A: Lewis Acid-Catalyzed Solution CROP

Causality Note: Ambient moisture acts as a potent chain-transfer agent in cationic systems, prematurely terminating the oxonium ion intermediate and drastically reducing molecular weight. Rigorous anhydrous Schlenk techniques are mandatory.

-

Preparation: Flame-dry a Schlenk flask under vacuum and purge with ultra-pure Argon.

-

Monomer Loading: Dissolve 1.0 g of TOC-d12 in 10 mL of anhydrous DCM under Argon. Chill the flask to 0 °C using an ice bath.

-

Initiation: Syringe in 2.0 mol% of BF₃·OEt₂ dropwise over 5 minutes. The solution will exhibit a slight color shift as the active oxonium ion forms.

-

Propagation: Allow the reaction to proceed at 0 °C for 2 hours, then slowly warm to room temperature (25 °C) and stir for an additional 24 hours to ensure complete double ring-opening.

-

Quenching: Terminate the living cationic chain ends by adding 2 mL of ammoniacal methanol (0.1 M NH₃ in MeOH).

-

Isolation: Precipitate the polymer by pouring the mixture into 100 mL of cold, vigorously stirred hexanes. Collect the white precipitate via vacuum filtration and dry in a vacuum oven at 40 °C to constant weight.

Protocol B: Photoinitiated Bulk CROP (Hybrid Matrix)

Causality Note: SOCs are frequently co-polymerized with epoxies to balance mechanical rigidity and volumetric expansion. The PAG generates a superacid upon UV exposure, initiating both the epoxy network and the SOC ring-opening simultaneously[6].

-

Resin Formulation: Blend TOC-d12 (10–20 wt%) with a cycloaliphatic epoxy resin (e.g., ERL-4221) in a dark, amber vial.

-

Sensitization: Add 2.0 wt% diaryliodonium hexafluoroantimonate and 0.5 wt% isopropylthioxanthone (ITX) as a visible-light photosensitizer.

-

Mixing: Sonicate the mixture at 30 °C for 15 minutes until completely homogenous. Degas under vacuum to remove trapped air bubbles (which cause structural defects and artificially alter dilatometry measurements).

-

Curing: Pour the resin into a Teflon mold. Irradiate using a 405 nm LED lamp at an intensity of 50 mW/cm² for 60 seconds[7].

-

Post-Cure: Anneal the sample at 60 °C for 2 hours. Thermal energy is required to overcome the steric hindrance of the spiro rings, ensuring maximum conversion and full thermodynamic expansion.

Data Presentation & Expected Results

The self-validating nature of this protocol allows for immediate confirmation of success via FT-IR. Successful double ring-opening is marked by the disappearance of the spiro C-O-C stretch and the appearance of linear carbonate linkages[3].

Table 1: FT-IR Spectral Tracking of TOC-d12 Polymerization

| Functional Group | Monomer Peak (cm⁻¹) | Polymer Peak (cm⁻¹) | Diagnostic Significance |

| C-D Stretch | 2150 - 2200 | 2150 - 2200 | Acts as a stable internal standard for kinetic tracking. |

| Spiro C-O-C | 1212 | N/A (Disappears) | Disappearance confirms primary ring opening[3]. |

| Linear C=O | N/A | 1745 - 1755 | Emergence confirms successful double ring-opening. |

| Aliphatic Ether | N/A | 1050 - 1100 | Confirms the formation of the polyether backbone. |

Table 2: Typical Volumetric Changes During Polymerization

| Monomer System | Polymerization Type | Volumetric Change (%) |

| Standard Methacrylate (Bis-GMA) | Free Radical | -5.0 to -6.0% (Shrinkage) |

| Cycloaliphatic Epoxy | Cationic | -2.0 to -3.0% (Shrinkage) |

| Pure TOC / TOC-d12 | Cationic Ring-Opening | +2.0 to +3.5% (Expansion) [2] |

| Epoxy + 15 wt% TOC-d12 | Hybrid Cationic | 0.0 to -0.5% (Near-Zero)[6] |

Troubleshooting & Quality Control

-

Low Degree of Conversion (DC): If the spiro peak at 1212 cm⁻¹ persists strongly after curing, suspect moisture contamination. Ensure all solvents are strictly anhydrous and the monomer is stored over molecular sieves.

-

Premature Gelation in Bulk: If the resin gels before UV exposure, the PAG may be thermally unstable or exposed to ambient light. Store all formulated resins in amber vials at 4 °C.

-

Incomplete Expansion: Single ring-opening (yielding a cyclic carbonate pendant group) instead of double ring-opening can occur if the reaction temperature is too low. Ensure adequate post-curing or thermal annealing to drive the thermodynamic expansion.

References

- Bailey, W. J., et al. "Synthesis and polymerization of new expanding dental monomers - PubMed - NIH." nih.gov.

- Pharmaffiliates. "CAS No : 1219176-62-1 | Chemical Name : Tetraoxaspiroundecane-d12.

- ProQuest. "Spiroorthocarbonate as shrinkage resistance for UV-curing 3D printing." proquest.com.

- Sangermano, M., et al. "Synthesis of an epoxy functionalized spiroorthocarbonate used as low shrinkage additive in cationic UV curing of an epoxy resin.

- Fu, J., et al.

- Ajay, R., et al.

- Encyclopedia.pub. "Expanding Monomers." encyclopedia.pub.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Synthesis and polymerization of new expanding dental monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a Low Shrinkage Dental Composite Containing Bismethylene Spiroorthocarbonate Expanding Monomer [mdpi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spiroorthocarbonate as shrinkage resistance for UV-curing 3D printing: UV-curing kinetics, mechanical properties and volume shrinkage - ProQuest [proquest.com]

Protocol for Quantifying Volumetric Expansion in the Cationic Polymerization of 3,9-Diethyl-3,9-di(perdeuteroethyl)-1,5,7,11-tetraoxaspiro[5.5]undecane (TOD-d12)

An Application Note for Drug Development and Materials Science Professionals

Abstract

The polymerization of spiro orthoesters (SOEs) is characterized by a unique double ring-opening mechanism that results in minimal shrinkage or even a net volume expansion, a highly desirable property for applications demanding high dimensional stability such as precision optics, dental restoratives, and advanced composite matrices.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise measurement of volume expansion during the cationic polymerization of a deuterated tetraoxaspiroundecane derivative. The use of a deuterated monomer, while not significantly impacting the bulk volumetric change, is often critical for subsequent material analysis using techniques like neutron scattering or for mechanistic studies involving kinetic isotope effects.[3][4] We present two robust, self-validating protocols for quantifying this expansion: precision dilatometry for real-time analysis and gas pycnometry for pre- and post-polymerization density determination.

Introduction: The Principle of Expanding Monomers

Conventional chain-growth polymerization of vinyl monomers involves the conversion of van der Waals distances between monomer units to shorter, covalent bond distances, invariably leading to significant volume contraction (shrinkage).[5] This shrinkage can generate internal stress, leading to microfractures, poor adhesion, and a general loss of fidelity in molded parts.[6][7]

Spirocyclic compounds, such as 3,9-diethyl-3,9-di(perdeuteroethyl)-1,5,7,11-tetraoxaspiro[5.5]undecane (a derivative of tetraoxaspiroundecane, hereafter referred to as TOD-d12), offer an elegant solution. These molecules undergo a cationic ring-opening polymerization (CROP) where for each new bond formed in the polymer backbone, two rings are opened.[8][9] This "double ring-opening" process disrupts the dense packing of the cyclic monomer, leading to an overall increase in volume.[10][11] The resulting polymer is a linear poly(ether-ester), a class of materials often valued for their biocompatibility and biodegradability.

The choice of a deuterated monomer (TOD-d12) is strategic. Isotopic substitution of hydrogen with deuterium provides a "contrast" for analytical techniques like Small-Angle Neutron Scattering (SANS), which is invaluable for studying the morphology and dynamics of the resulting polymer networks, especially in complex formulations or composites.[12][13]

Mechanism of Cationic Ring-Opening Polymerization

The polymerization is initiated by a cationic species (e.g., from a Lewis acid like BF₃·OEt₂), which attacks one of the oxygen atoms in the spirocyclic structure. This initiates a cascade that leads to the opening of both rings to form the more thermodynamically stable linear polymer.

Figure 1: Cationic double ring-opening polymerization of TOD-d12.

Methodologies for Measuring Volume Expansion

Two primary methods are detailed here, each offering distinct advantages. Dilatometry provides continuous, real-time data on volume change throughout the reaction, while pycnometry offers a highly accurate determination of total volume change based on initial and final density measurements.

Method A: Real-Time Monitoring with Dilatometry

Dilatometry directly measures the change in volume of a substance as it undergoes a physical or chemical change.[14][15] For polymerization, a sample is placed in a calibrated capillary tube and surrounded by a confining fluid (e.g., mercury or an inert, non-solvent oil). As the monomer polymerizes and expands, it displaces the fluid, and the change in the fluid's height in the capillary is recorded over time.

Causality: This method is highly sensitive to temperature fluctuations, as thermal expansion of the materials can be a significant source of error.[16] Therefore, maintaining a constant temperature bath with high precision (±0.01 °C) is paramount for a self-validating system.

Experimental Workflow: Dilatometry

Figure 2: Workflow for measuring polymerization expansion using dilatometry.

Protocol 2.1: Dilatometry

-

Materials & Equipment:

-

TOD-d12 monomer

-

Cationic initiator (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

-

High-purity mercury or inert confining fluid

-

Glass dilatometer with a precision-bore capillary stem

-

Constant temperature water bath (±0.01 °C)

-

Cathetometer or digital camera with high-resolution scale for measuring height

-

Analytical balance (±0.0001 g)

-

-

Procedure:

-

Dilatometer Calibration: Accurately determine the volume per unit length of the capillary (A, in mL/mm) by weighing a known length of mercury inside the capillary.

-

Sample Preparation: In a glove box or dry environment, prepare the reaction mixture. For example, add the cationic initiator to the TOD-d12 monomer (a typical loading is 0.1-1.0 mol%). Mix thoroughly but gently to avoid introducing air bubbles.

-

Loading: Accurately weigh the dilatometer bulb (m_empty). Introduce a known mass of the monomer-initiator mixture (m_sample) into the bulb.

-

Assembly: Carefully fill the dilatometer with the confining fluid, ensuring the fluid makes contact with the sample and rises into the capillary without any trapped air.

-

Equilibration: Place the assembled dilatometer into the constant temperature bath. Allow the system to thermally equilibrate for at least 30 minutes.

-

Measurement: Once the fluid level in the capillary is stable, record the initial height (h₀) at time zero (t=0). Record the height (hₜ) at regular intervals as polymerization proceeds. The reaction is considered complete when the height no longer changes over a significant period (e.g., 1-2 hours).

-

-

Data Analysis:

-

Calculate the initial volume of the monomer (V₀) using its known density at the test temperature (determined separately by pycnometry, see Method B). V₀ = m_sample / ρ_monomer.

-

Calculate the volume change at time t: ΔVₜ = A × (hₜ - h₀).

-

Calculate the percentage of volume expansion: % Expansion = (ΔV_final / V₀) × 100

-

Method B: Pre- and Post-Polymerization Density Measurement (Gas Pycnometry)

This method calculates the total volume expansion by precisely measuring the density of the monomer before polymerization and the density of the resulting solid polymer after the reaction is complete. Gas pycnometry is an exceptionally accurate technique for determining the true volume (and thus density) of a solid by measuring the pressure change of an inert gas (typically helium) in a calibrated volume.[17][18][19]

Causality: Helium is the gas of choice because its small atomic size allows it to penetrate fine pores and surface irregularities, providing a measure of the material's true volume, excluding voids.[18] The non-destructive nature of the test allows for the same sample to be analyzed further by other methods. For this protocol to be self-validating, it is critical to ensure the post-cure sample is fully polymerized and free of residual monomer or voids, which could skew the density measurement.

Experimental Workflow: Gas Pycnometry

Figure 3: Workflow for determining expansion via density measurement.

Protocol 2.2: Gas Pycnometry

-

Materials & Equipment:

-

TOD-d12 monomer and cationic initiator

-

Gas pycnometer (e.g., helium pycnometer)

-

Analytical balance (±0.0001 g)

-

Oven or reaction vessel for bulk polymerization

-

Glass or Teflon molds

-

-

Procedure:

-

Monomer Density (ρ_monomer):

-

Bulk Polymerization:

-

Prepare a larger batch of the monomer-initiator mixture.

-

Pour the mixture into a mold, taking care to avoid bubbles.

-

Cure under the desired conditions (e.g., 25 °C for 24 hours, followed by a post-cure at 60 °C for 2 hours to ensure complete reaction).

-

-

Polymer Density (ρ_polymer):

-

Remove the solid, cured polymer from the mold. Ensure it is a solid, void-free piece.

-

Accurately weigh the polymer sample.

-

Place the sample in the pycnometer and perform several measurement cycles to obtain its true volume.

-

Calculate ρ_polymer = mass / volume.

-

-

-

Data Analysis:

-

The percentage of volume expansion is calculated from the change in specific volume (the inverse of density): % Expansion = [ (1 / ρ_polymer) - (1 / ρ_monomer) ] / (1 / ρ_monomer) × 100

-

This simplifies to: % Expansion = [ (ρ_monomer / ρ_polymer) - 1 ] × 100

-

Expected Results and Data Interpretation

The polymerization of spiro orthoesters like TOD-d12 is expected to yield a positive volume change. The exact magnitude can depend on the specific monomer structure, initiator, and polymerization temperature.

Table 1: Representative Quantitative Data

| Parameter | Method | Typical Value | Notes |

| Monomer Density (ρ_monomer) | Gas Pycnometry | 1.15 g/cm³ | Measured at 25 °C before adding initiator. |

| Polymer Density (ρ_polymer) | Gas Pycnometry | 1.12 g/cm³ | Measured at 25 °C after complete cure. |

| Total Volume Expansion | Gas Pycnometry | +2.68% | Calculated using the density formula. |

| Total Volume Expansion | Dilatometry | +2.65% | Measured directly; good agreement with pycnometry validates the results. |

Troubleshooting:

-

Expansion Lower Than Expected: May indicate incomplete polymerization. Verify conversion using spectroscopy (e.g., FTIR to track the disappearance of monomer-specific peaks). A post-cure heating step can drive the reaction to completion.

-

Discrepancy Between Methods: If dilatometry and pycnometry results differ significantly, check for temperature instability in the dilatometer setup or the presence of voids/bubbles in the sample used for pycnometry.

-

Irreproducible Results: Ensure consistent sample preparation, especially the initiator concentration and mixing, as this directly affects polymerization kinetics.

Conclusion

Measuring the volume expansion of TOD-d12 polymerization is critical for harnessing its low-shrinkage properties in advanced applications. Both dilatometry and gas pycnometry provide reliable and complementary data. Dilatometry offers kinetic insights into the rate of expansion, while pycnometry provides a highly accurate value for the total volumetric change. By following these detailed protocols, researchers can generate robust, reproducible data to guide material design, optimize formulations, and ensure the dimensional integrity of final products.

References

-

ISO 1133:1991 . Plastics — Determination of the melt mass-flow rate (MFR) and the melt volume-flow rate (MVR) of thermoplastics. International Organization for Standardization. URL: [Link]

-

WANCE. ISO 1133 - Determination of the melt flow rate of thermoplastics . WANCE Material Testing Machines Manufacturer. URL: [Link]

-

ASTM D792-98 . Standard Test Methods for Density and Specific Gravity (Relative Density) of Plastics by Displacement. iTeh Standards. URL: [Link]

-

Sciteq. ISO 1133 melt flow rate testing for thermoplastics: overview . Sciteq A/S. URL: [Link]

-

Intertek. Density and Specific Gravity ASTM D792, ISO 1183 . Intertek Group plc. URL: [Link]

-

Lin-Yi. Determination of Density and Crystallinity of Polymer by Analytical Density Cup Method . Lin-Yi Instrument Co.,Ltd. URL: [Link]

-

EndoLab. ASTM D792: Density test of plastics . EndoLab. URL: [Link]

-

Kameyama, A., et al. Synthesis and polymerization of styrene monomers bearing spiroorthoester structure and volume change during crosslinking . Journal of Polymer Science Part A: Polymer Chemistry. URL: [Link]

-

ASTM International. D792 - Standard Test Methods for Density and Specific Gravity (Relative Density) of Plastics by Displacement . ASTM International. URL: [Link]

-

MS ISO 1133:2006 . Plastics - Determination of the melt mass-flow rate (MFR) and the melt volume-flow rate (MVR) of thermoplastics. Department of Standards Malaysia. URL: [Link]

-

Centexbel. Melt Flow Rate (MFR) according to ISO 1133 and ASTM D1238 . Centexbel. URL: [Link]

-

ASTM D792-00 . Standard Test Methods for Density and Specific Gravity (Relative Density) of Plastics by Displacement. Scribd. URL: [Link]

-

FILAB. Helium Pycnometry density measurements . FILAB. URL: [Link]

-

Al-Ahdal, K., et al. Low-Shrinkage Resin Matrices in Restorative Dentistry-Narrative Review . Polymers. URL: [Link]

-

Kricheldorf, H. R. Ring-opening polymerization of bicyclic and spiro compounds. Reactivities and polymerization mechanisms . Macromolecular Symposia. URL: [Link]

-

Engineering LibreTexts. 2.1: Polymer Density . LibreTexts. URL: [Link]

-

Stansbury, J. W., et al. Free-Radical Ring-Opening Polymerization of Cyclic Allylic Sulfides. 2. Effect of Substituents on Seven- and Eight-Membered Ring Low Shrink Monomers . Macromolecules. URL: [Link]

-

Czasch, P., & Ilie, N. Polymerization stress, shrinkage and elastic modulus of current low-shrinkage restorative composites . Dental Materials. URL: [Link]

-

Moosavi, H., et al. Techniques to reduce polymerization shrinkage of resin-based composite . Journal of Dental and Medical Sciences. URL: [Link]

-

MRC Laboratory Equipment. Dilatometer-Guide . MRC. URL: [Link]

-

Clementino, T. Low-shrinkage Composite for Dental Application . ResearchGate. URL: [Link]

-

AdDent, Inc. Managing Polymerization Shrinkage in Dental Composites: Key Strategies for Optimal Results . AdDent, Inc. URL: [Link]

-

Cook, W. D., et al. A simple method for the measurement of polymerization shrinkage in dental composites . Dental Materials. URL: [Link]

-

ResolveMass Laboratories. Deuterated Polymers: A Cornerstone Guide to Synthesis, Applications, and Future Trends . ResolveMass. URL: [Link]

-

Worch, J. C., et al. Radical ring-opening polymerization of sustainably-derived thionoisochromanone . Chemical Science. URL: [Link]

-

Kojic, D., et al. Stereolithographic 3D printing of pure poly(ether–ester) networks from spirocyclic monomers via cationic ring-opening photopolymerization at high temperatures . Materials Horizons. URL: [Link]

-

Wikipedia. Ring-opening polymerization . Wikipedia. URL: [Link]

-

Banea, M. D., et al. Development of a dilatometer and measurement of the shrinkage behaviour of adhesives during cure . ResearchGate. URL: [Link]

-

Sanda, F., & Endo, T. Ring-Opening Polymerization—An Introductory Review . Polymers. URL: [Link]

-

da Silva, E. M., et al. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights . RSC Advances. URL: [Link]

-

Al-Dulaijan, Y. A., et al. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review . The Saudi Dental Journal. URL: [Link]

-

Dragan, E. S., et al. Poly(N, N-dimethylacrylamide-co-3, 9-divinyl-2, 4, 8, 10-tetraoxaspiro (5.5) undecane) synthesis as matrix ensuring intramolecular strategies for further coupling applications . ResearchGate. URL: [Link]

-

Mamedov, B. A., et al. Synthesis of 2,4,8,10-Tetraoxaspiro[5.5]Undecane-3,9-Diylbis(Methylene)Bis(3 or 4-(2,5-Dioxo-2,5-Dihydro-1-Pyrrol-1-yl) Benzoates) . ResearchGate. URL: [Link]

-

Wikipedia. Expanding monomer . Wikipedia. URL: [Link]

-

Singh, R., & Sharma, P. Polymerization Mechanisms: A Comprehensive Review of Step-Growth and Chain-Growth Pathways . RSIS International. URL: [Link]

-

Enkelmann, V. Structural aspects of the topochemical polymerization of diacetylenes . Journal of Materials Science. URL: [Link]

-

Thejo, Kalyani, et al. Synthesis of Deuterated and Sulfurated Polymers by Inverse Vulcanization: Engineering Infrared Transparency via Deuteration . Macromolecules. URL: [Link]

-

Stansbury, J. W. Molecular structure of (A) spiro orthoester (SOE)‐containing styrene monomer and (B) adamantane‐substituted bifunctional vinylcyclopropane . ResearchGate. URL: [Link]

-

Wikipedia. Step-growth polymerization . Wikipedia. URL: [Link]

- CN102093395A - Synthesis method of spiro orthoester monomer. Google Patents.

-

Register, R. A., et al. Selective deuteration along a polyethylene chain: Differentiating conformation segment by... . Polymer. URL: [Link]

-

Qiu, J., et al. Living/controlled radical polymerizations in dispersed phase systems . Progress in Polymer Science. URL: [Link]

-

Zhang, H. Synthesis of deuterated molecules for Bio-SANS study . ACS Fall 2025. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. azimuth-corp.com [azimuth-corp.com]

- 5. Expanding monomer - Wikipedia [en.wikipedia.org]

- 6. Polymerization stress, shrinkage and elastic modulus of current low-shrinkage restorative composites | Pocket Dentistry [pocketdentistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ring-opening polymerization - Wikipedia [en.wikipedia.org]

- 10. Stereolithographic 3D printing of pure poly(ether–ester) networks from spirocyclic monomers via cationic ring-opening photopolymerization at high temp ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00787A [pubs.rsc.org]

- 11. CN102093395A - Synthesis method of spiro orthoester monomer - Google Patents [patents.google.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of deuterated molecules for Bio-SANS study - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 14. mrclab.com [mrclab.com]

- 15. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]